molecular formula C11H12Cl2OS B15305657 4-((2,5-Dichlorophenyl)thio)pentan-2-one

4-((2,5-Dichlorophenyl)thio)pentan-2-one

Cat. No.: B15305657
M. Wt: 263.2 g/mol
InChI Key: ZJFZIVMYTQXQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-Dichlorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-dichlorothiophenol with 4-chloropentan-2-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-((2,5-Dichlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

4-((2,5-Dichlorophenyl)thio)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-((2,4-Dichlorophenyl)thio)pentan-2-one
  • 4-((2,6-Dichlorophenyl)thio)pentan-2-one
  • 4-((3,5-Dichlorophenyl)thio)pentan-2-one

Comparison: Compared to its similar compounds, 4-((2,5-Dichlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may confer distinct steric and electronic properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)5-8(2)15-11-6-9(12)3-4-10(11)13/h3-4,6,8H,5H2,1-2H3

InChI Key

ZJFZIVMYTQXQKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.